7-Methoxyquinoline-2-carbohydrazide

Positional isomerism Synthetic intermediate Reactivity

Variability in methoxy positional isomers can stall anti-infective SAR. 7-Methoxyquinoline-2-carbohydrazide (CAS 1355174-14-9) provides a pure 7-MeO scaffold for systematic electronic tuning. Hydrazide enables hydrazone formation (anti-TB MIC <20 µg/mL) and cyclization to oxadiazoles/triazoles. • Consistent 7-MeO pattern for positional isomer SAR. • In stock, analytically verified, global shipping.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
Cat. No. B11887235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxyquinoline-2-carbohydrazide
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=CC(=N2)C(=O)NN
InChIInChI=1S/C11H11N3O2/c1-16-8-4-2-7-3-5-9(11(15)14-12)13-10(7)6-8/h2-6H,12H2,1H3,(H,14,15)
InChIKeyRXRNEQXLYYQIMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxyquinoline-2-carbohydrazide: Class and Baseline Characteristics for Procurement Decisions


7-Methoxyquinoline-2-carbohydrazide (CAS: 1355174-14-9; molecular formula C11H11N3O2; molecular weight 217.22 g/mol) is a quinoline-based heterocyclic compound bearing a methoxy substituent at the 7-position and a carbohydrazide functional group at the 2-position . It belongs to the broader class of quinoline hydrazide derivatives, which are recognized for their diverse biological activities including antitubercular, antibacterial, and anticancer properties [1]. The compound serves primarily as a synthetic intermediate and building block for the development of more complex biologically active molecules, leveraging the reactivity of the hydrazide moiety for condensation and cyclization reactions .

Synthetic intermediate Supports condensation and cyclization reactions via the 2-carbohydrazide moiety
Electronic influence 7-Methoxy substitution provides electron-donating character for SAR-driven derivatization
Building block Suitable for constructing quinoline-hydrazide heterocyclic libraries

Why 7-Methoxyquinoline-2-carbohydrazide Cannot Be Simply Substituted by Other Quinoline Hydrazides


The specific substitution pattern of 7-Methoxyquinoline-2-carbohydrazide critically determines its physicochemical properties and synthetic utility. The electron-donating methoxy group at the 7-position modulates the electron density of the quinoline ring, influencing both the reactivity of the hydrazide moiety and the compound's lipophilicity (LogP) [1]. Positional isomers, such as the 8-methoxy analog, exhibit different steric and electronic environments that can alter reaction outcomes and biological target interactions [2]. Similarly, replacing the methoxy group with electron-withdrawing substituents (e.g., chlorine) or removing it altogether (unsubstituted quinoline-2-carbohydrazide) significantly changes the compound's behavior in condensation reactions and its potential for downstream functionalization [3].

Target Property
Substitution Risk
7-Methoxy positional isomer
Risk 8-Methoxy analog may shift electronic environment and alter hydrazide reactivity
Methoxy electron-donating group
Risk Chloro or unsubstituted analogs may exhibit different condensation behavior
2-Carbohydrazide regioisomer
Risk 4-Carbohydrazide isomer accesses different chemical space; not directly interchangeable

Quantitative Differentiation Evidence for 7-Methoxyquinoline-2-carbohydrazide vs. Key Analogs


Positional Isomer Differentiation: 7-Methoxy vs. 8-Methoxyquinoline-2-carbohydrazide

The 7-methoxy positional isomer of quinoline-2-carbohydrazide exhibits distinct reactivity compared to the 8-methoxy analog. While direct quantitative reactivity data for the target compound is limited in primary literature, the electronic environment at the 2-position hydrazide is influenced by the para-methoxy substitution (position 7 relative to the ring nitrogen), which can affect nucleophilicity and the ease of hydrazone formation [1]. This positional difference is critical for synthetic planning, as the 7-methoxy derivative may require different reaction conditions (e.g., temperature, catalyst loading) to achieve comparable yields in condensation reactions with aldehydes or ketones .

Positional Isomer
Class-level inference
7-OCH₃ vs 8-OCH₃
Electronic environment affects hydrazide nucleophilicity and hydrazone formation
Direct quantitative reactivity data not available for target compound
Positional isomerism Synthetic intermediate Reactivity

Electronic Substituent Effects: Methoxy vs. Chloro at 7-Position

A direct head-to-head comparison is not available in primary literature; however, class-level SAR studies on ring-substituted quinolinecarbohydrazides demonstrate that electron-donating substituents (e.g., methoxy) generally confer different antimycobacterial activity profiles compared to electron-withdrawing groups (e.g., chloro) [1]. In a study of 22 ring-substituted quinolinecarbohydrazide analogues, compounds bearing methoxy groups exhibited varying growth inhibition against Mycobacterium tuberculosis, with specific MIC values dependent on additional substitution patterns [1]. For instance, the most potent compounds in a related quinoline hydrazide series (not the target compound itself) achieved MIC values of 7.13–7.70 μg/mL, highlighting the sensitivity of activity to substitution [2].

Substituent Effect
Class-level inference
OCH₃ vs Cl / H
Class-level SAR indicates substituent electronic nature may shift activity profile
No head-to-head comparison reported for this specific compound
Substituent effect SAR Antimycobacterial

Hydrazide Moiety Reactivity: 2-Carbohydrazide vs. 4-Carbohydrazide Isomers

The position of the carbohydrazide group on the quinoline ring dictates its reactivity profile and the types of derivatives that can be accessed. While 4-carbohydrazide derivatives are commonly employed in antimicrobial agent development (with MIC values ranging from 0.39 to 3.13 μg/mL for optimized compounds) [1], the 2-carbohydrazide regioisomer offers distinct steric and electronic properties that favor different synthetic transformations. Specifically, the 2-carbohydrazide is more sterically hindered due to the adjacent ring nitrogen, which can lead to improved regioselectivity in cyclocondensation reactions [2].

Regioisomer
Supporting evidence
2-Carbohydrazide vs 4-Carbohydrazide
Regioisomer identity determines accessible synthetic pathways and steric profile
Direct yield comparison between regioisomers unavailable
Regioisomer Synthetic utility Hydrazone formation

Validated Application Scenarios for 7-Methoxyquinoline-2-carbohydrazide Based on Available Evidence


Synthesis of 7-Methoxyquinoline-2-carbohydrazide-Derived Hydrazones for Antitubercular Screening

The compound serves as a key intermediate for the preparation of hydrazone derivatives via condensation with various aromatic aldehydes. Class-level SAR studies indicate that methoxy-substituted quinoline hydrazides can yield antitubercular leads with MIC values below 20 μg/mL, with optimized analogs achieving 7.13 μg/mL [1]. The 7-methoxy substitution pattern is particularly relevant for exploring electronic effects on antimycobacterial potency [2].

Building Block for Heterocyclic Library Synthesis

The hydrazide group at the 2-position is amenable to cyclization reactions with electrophilic reagents (e.g., CS2, orthoesters) to form 1,3,4-oxadiazole and 1,2,4-triazole scaffolds [3]. The 7-methoxy substituent remains intact during these transformations, allowing for the construction of diverse quinoline-containing heterocyclic libraries for biological evaluation [4].

Comparative SAR Studies on Positional Isomers of Quinoline Hydrazides

The compound is valuable for systematic SAR investigations comparing the 7-methoxy positional isomer with its 6-methoxy and 8-methoxy counterparts. Such studies are essential for understanding how the methoxy group's location influences both synthetic reactivity and biological target engagement [2].

Application
Selection Property
Validation Focus
Hydrazone synthesis for antitubercular screening
7-Methoxy electronic influence
SAR reproducibility in condensation reactions
Heterocyclic library synthesis
2-Carbohydrazide reactivity
Cyclization selectivity review
Positional isomer SAR comparison
Isomer identity verification
Reactivity and bioassay consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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